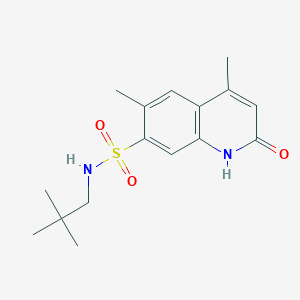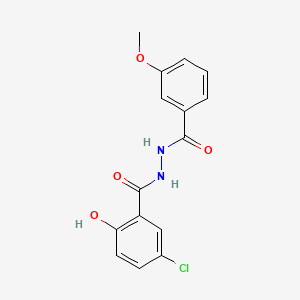![molecular formula C20H18FNO B5879944 N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline, also known as FBA, is a chemical compound that is commonly used in scientific research. It is a small molecule that can be easily synthesized and has a range of potential applications in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline is not fully understood, but it is believed to involve the inhibition of histone deacetylases. This inhibition leads to changes in gene expression and cell signaling, which can ultimately result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline has been shown to have a range of biochemical and physiological effects, particularly in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting cell signaling pathways. N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline has also been shown to inhibit the growth and proliferation of cancer cells, and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline in lab experiments is its ease of synthesis. It is a relatively simple molecule that can be synthesized using a variety of methods. N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline is also readily available from commercial suppliers. However, one of the main limitations of using N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline in lab experiments is its potential toxicity. It is important to use caution when handling N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline, as it can be harmful if ingested or inhaled.
Direcciones Futuras
There are many potential future directions for research involving N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline. One area of interest is the development of N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline derivatives with improved potency and selectivity. Another area of interest is the study of N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline in combination with other drugs, such as chemotherapy agents, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline and its potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-fluorobenzyl alcohol with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. This reaction produces 4-[(2-fluorobenzyl)oxy]benzyl bromide, which can then be reacted with aniline in the presence of a palladium catalyst to yield N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline.
Aplicaciones Científicas De Investigación
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline has a range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes, such as histone deacetylases, which play a role in gene expression and cell signaling. N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO/c21-20-9-5-4-6-17(20)15-23-19-12-10-16(11-13-19)14-22-18-7-2-1-3-8-18/h1-13,22H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIQCBQKAKTKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)

![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)

![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)


